molecular formula C10H7FN2O2S B13426591 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole

5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole

Cat. No.: B13426591
M. Wt: 238.24 g/mol
InChI Key: HXHWHJLDVXNJTE-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a 1,2-thiazole core, a privileged structure in drug discovery, fused with a substituted phenyl ring, making it a valuable scaffold for the synthesis of novel bioactive molecules . Thiazole derivatives are extensively investigated for their broad and potent pharmacological activities. As a research building block, this compound holds significant potential for developing new therapeutic agents. Its molecular structure is analogous to scaffolds studied for anticancer properties, as similar thiazole-based compounds have demonstrated marked antitumor activity by serving as key structural components in clinically available drugs and experimental molecules . Furthermore, the thiazole ring system is a critical pharmacophore in antimicrobial research, with numerous derivatives showing promise as agents against resistant bacterial and fungal strains . The structural motif also finds relevance in exploring anticonvulsant therapies, where related heterocyclic compounds have shown potent activity in preclinical models . The presence of both the 1,2-thiazole ring and the 3-fluoro-4-nitrophenyl substituent provides distinct electronic and steric properties, which can be leveraged to optimize interactions with biological targets. This makes the compound an excellent intermediate for generating diverse chemical libraries through further derivatization at its reactive sites. Researchers can utilize it in various synthetic methodologies, including Hantzsch's synthesis and other cyclization or functionalization reactions, to create novel molecules for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H7FN2O2S

Molecular Weight

238.24 g/mol

IUPAC Name

5-(3-fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole

InChI

InChI=1S/C10H7FN2O2S/c1-6-4-10(16-12-6)7-2-3-9(13(14)15)8(11)5-7/h2-5H,1H3

InChI Key

HXHWHJLDVXNJTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Overview of Synthesis Strategies

The synthesis of thiazole derivatives, including the target compound, generally employs heterocyclization of thioamide precursors with α-haloketones or related electrophiles, multicomponent reactions involving arylglyoxals, lawsone, and thiobenzamides, and nucleophilic substitution reactions on aromatic rings. The choice of method depends on the desired substitution pattern and functional groups.

Heterocyclization of Thioamides with Halogenated Ketones

Methodology:
This classical approach involves cyclization of thioamide derivatives with α-haloketones such as phenacyl bromides or related compounds. The process typically proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic carbon of the halogenated ketone, followed by intramolecular cyclization to form the thiazole ring.

Reaction Scheme:

Thioamide + α-Haloketone → Cyclization → Thiazole derivative

Research Findings:

  • The synthesis of various 3-methyl-1,2-thiazoles has been achieved through refluxing thioamides with phenacyl bromides in ethanol, yielding high purity products with yields often exceeding 70%.
  • For example, the reaction of N-methylthioamide with phenacyl bromide in ethanol under reflux conditions produces 3-methyl-1,2-thiazole derivatives efficiently.

Data Table 1: Typical Reaction Conditions and Yields

Entry Starting Material Halogenated Ketone Solvent Temperature Time Yield (%) Reference
1 N-methylthioamide Phenacyl bromide Ethanol Reflux 4-6 h 75–85
2 Thioacetamide 2-Chlorobenzoyl chloride Ethanol Reflux 5 h 68

Multicomponent Synthesis via One-Pot Reactions

Methodology:
Recent advances involve multicomponent reactions (MCRs), where arylglyoxals, lawsone, and thiobenzamides are combined in a single step to generate fully substituted thiazoles in a one-pot process. This approach offers high efficiency, regioselectivity, and operational simplicity.

Reaction Conditions:

  • Solvent: Acetic acid or ethanol
  • Temperature: Around 90 °C
  • Catalyst: Often metal-free, sometimes acid catalysis

Research Findings:

  • The synthesis of fully substituted 1,3-thiazoles linked with lawsone has been achieved via MCRs, providing excellent yields (up to 90%) within short reaction times (~2 hours).
  • The process involves initial formation of arylglyoxal intermediates, which then cyclize with thiobenzamides under heating.

Data Table 2: Multicomponent Reaction Parameters

Entry Reactants Solvent Temperature Time Yield (%) Reference
1 Arylglyoxal, Lawsone, Thiobenzamide Acetic acid 90 °C 2 h 85–90
2 Similar reactants Ethanol 80 °C 3 h 78

Nucleophilic Aromatic Substitution on Fluoro-Nitrophenyl Precursors

Methodology:
The target compound contains a 3-fluoro-4-nitrophenyl group, which can be introduced via nucleophilic aromatic substitution (SNAr). The process involves displacement of the fluorine atom by a nucleophile such as a thiazole precursor or an amino group, facilitated by the electron-withdrawing nitro group.

Reaction Scheme:

3-Fluoro-4-nitrophenyl derivative + nucleophile → Substituted aromatic compound

Research Findings:

  • Nucleophilic attack on activated aromatic rings bearing nitro and fluoro substituents has been documented under basic or acidic conditions, often requiring elevated temperatures (~100 °C).
  • This method is particularly useful for attaching the phenyl ring to the thiazole core.

Data Table 3: Aromatic Substitution Conditions

Entry Starting Material Nucleophile Solvent Temperature Time Yield (%) Reference
1 3-Fluoro-4-nitrophenyl chloride Thiazole derivative DMF 100 °C 6 h 65–75

Specific Synthesis Route for the Target Compound

Based on the literature, a plausible synthetic route for 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole involves:

  • Step 1: Preparation of a 3-fluoro-4-nitrophenyl-substituted α-haloketone or acyl derivative.
  • Step 2: Cyclization with a methylthioamide or related thioamide under reflux to form the thiazole ring.
  • Step 3: Nucleophilic aromatic substitution to attach the phenyl moiety if necessary, or direct cyclization if the substituents are appropriately positioned.

Summary of Key Preparation Methods

Method Advantages Limitations Typical Yields References
Heterocyclization with halogenated ketones High yields, straightforward Limited to specific substituents 68–85%
Multicomponent reactions One-pot, high efficiency, diverse substitution Requires optimized conditions Up to 90%
Nucleophilic aromatic substitution Precise substitution, suitable for aromatic groups Often requires high temperature 65–75%

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole involves its interaction with specific molecular targets. The presence of the nitro group and fluorine atom can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Derivatives

5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid (CAS 1179765-94-6)
  • Structure: Shares the 3-methyl-1,2-thiazole core but substitutes position 4 with a carboxylic acid and position 5 with a tert-butoxy carbonyl amino group.
  • Properties: The polar carboxylic acid enhances water solubility compared to the nitro-fluorophenyl group in the target compound.
  • Applications : Used in peptide synthesis and as a building block for bioactive molecules .
4-[[5-[(4-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(4-fluorophenyl)-1,3-thiazole (CAS 886632-81-1)
  • Structure : Combines a thiazole ring with a fluorophenyl group and a triazole-thioether linkage.
  • This compound may exhibit enhanced biological activity due to dual heterocyclic systems .

Triazole and Pyrazole Derivatives

5-(4-Fluorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-amine (Compound 5g)
  • Structure : Contains a pyrazole ring fused with a dihydropyran system, substituted with fluorophenyl and nitrophenyl groups.
  • Comparison : The nitrophenyl group aligns with the target compound, but the pyrazole-pyran scaffold introduces rigidity and additional hydrogen-bonding sites. Such structural differences may lead to divergent pharmacokinetic profiles .
5-(4-Fluorophenyl)-4-[(E)-(4-nitrobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 573950-93-3)
  • Structure : Features a triazole-thione core with fluorophenyl and nitrobenzylidene groups.
  • Comparison: The nitro group is part of a benzylidene substituent rather than directly attached to the phenyl ring.

Azo Dye Derivatives

3′-Fluoro-4-dimethylaminoazobenzene
  • Structure: An azo dye with a fluorine atom at the 3′ position and a dimethylamino group.
  • The 3′-fluoro derivative demonstrated higher carcinogenic activity in rats compared to non-fluorinated analogs, underscoring the role of fluorine in modulating biological interactions .

Table 1: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,2-Thiazole 3-CH₃, 5-(3-F-4-NO₂-C₆H₃) ~252.25 High lipophilicity, electron-deficient
5g (Pyrazole derivative) Pyrano[2,3-c]pyrazole 4-NO₂-C₆H₄, 3-CH₃, 5-F-C₆H₄ ~355.34 Rigid scaffold, moderate solubility
CAS 886632-81-1 1,3-Thiazole 4-F-C₆H₄, triazole-thioether ~506.06 High molecular complexity, potential H-bonding
CAS 573950-93-3 1,2,4-Triazole 4-(E)-NO₂-C₆H₃-CH=N, 5-F-C₆H₄ ~357.37 Polar thione group, UV activity

Key Observations:

  • Electronic Effects : The nitro group in the target compound withdraws electrons, stabilizing the aromatic system but reducing nucleophilic reactivity. Fluorine’s inductive effect further enhances this property.
  • Solubility : Nitro and fluorine substituents generally decrease aqueous solubility. Exceptions include compounds with polar functional groups (e.g., carboxylic acids in CAS 1179765-94-6) .
  • Bioactivity: Fluorine and nitro groups are associated with enhanced binding to biological targets, as seen in carcinogenic azo dyes and antiviral triazoles .

Biological Activity

5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylthiazole with 3-fluoro-4-nitroaniline. The process may include several steps such as protection of functional groups and cyclization reactions to form the thiazole ring. Techniques like NMR spectroscopy and chromatography are employed to characterize the synthesized compound and confirm its structure.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown activity against various pathogens:

  • Candida albicans : Minimum inhibitory concentration (MIC) values for thiazole derivatives ranged from 3.92 to 4.01 mM, indicating moderate antifungal activity .
  • Staphylococcus aureus : Certain thiazole derivatives demonstrated effective inhibition against this Gram-positive bacterium, with MIC values comparable to standard antibiotics .

Anticancer Activity

Thiazole compounds have also been investigated for their anticancer potential. For example, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Cytotoxicity : The IC50 values for some thiazole derivatives were reported below 20 µg/mL against different cancer cell lines, suggesting strong cytotoxic effects .
  • Mechanism of Action : The presence of electron-withdrawing groups, such as nitro groups, enhances the cytotoxicity by increasing the lipophilicity and altering the interaction with cellular targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Key observations include:

  • Electron-Withdrawing Groups : The introduction of nitro groups at specific positions on the phenyl ring significantly enhances antimicrobial and anticancer activities .
  • Hydrophobic Moieties : The presence of nonpolar groups increases lipophilicity and contributes to improved biological activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives for their activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions exhibited MIC values as low as 25 μg/mL against S. aureus, highlighting the potential of thiazoles in treating bacterial infections .

Case Study 2: Anticancer Properties

In another investigation focused on anticancer activity, several thiazole derivatives were tested against human cancer cell lines. One compound demonstrated an IC50 value significantly lower than doxorubicin, a standard chemotherapy drug, suggesting that thiazoles could serve as promising candidates in cancer therapy .

Q & A

Basic Research Question

  • NMR : 1^1H and 13^{13}C NMR can identify the thiazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the methyl group (δ 2.1–2.5 ppm). 19^{19}F NMR confirms the fluorine substituent’s position (e.g., δ -110 to -120 ppm for meta-fluorine) .
  • IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and NO2_2 (1520–1350 cm1^{-1}) validate the core structure .
  • X-ray Crystallography : SHELX software is widely used for refining crystal structures, particularly to resolve positional disorder caused by the nitro group’s planarity . Example A similar compound (4-phenyl-1,2,4-triazole) showed a C-N bond length of 1.32 Å, aligning with thiazole derivatives .

What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound derivatives for antimicrobial activity?

Advanced Research Question
SAR studies require systematic substitution at the 3-methyl and 4-nitrophenyl positions. For example:

  • Electron-Withdrawing Groups (EWGs) : Replacing the nitro group with cyano or sulfonyl groups can alter antibacterial potency. A study on triazole derivatives showed a 2.5-fold increase in activity against S. aureus when NO2_2 was replaced with CF3_3 .
  • Bioisosteric Replacement : Substituting the thiazole sulfur with oxygen (oxazole) reduces hydrophobicity, impacting membrane penetration. Data from oxadiazole analogs indicate a logP shift from 2.8 to 1.9, correlating with reduced Gram-negative activity .
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) against E. coli DNA gyrase (PDB: 1KZN) can predict binding affinity differences between derivatives .

How do computational methods like molecular docking or DFT calculations contribute to understanding the interaction mechanisms of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : Simulations using Glide or GROMACS reveal that the nitro group forms hydrogen bonds with ATP-binding pocket residues (e.g., Tyr-106 in EGFR kinase). A study on triazole-thiadiazole hybrids showed a docking score of -9.2 kcal/mol, comparable to erlotinib (-10.1 kcal/mol) .
  • DFT Calculations : HOMO-LUMO analysis (B3LYP/6-31G* basis set) predicts charge transfer interactions. For 5-(3-fluorophenyl)thiazole derivatives, a HOMO energy of -6.3 eV indicates nucleophilic attack susceptibility at the nitro group .

What are the common side reactions encountered during the synthesis of halogenated thiazole derivatives, and how can they be mitigated?

Basic Research Question

  • Over-Halogenation : Excess NBS (N-bromosuccinimide) can lead to di-brominated byproducts. Mitigation: Use stoichiometric control (1.05 equiv.) and monitor via TLC .
  • Nitro Group Reduction : Catalytic hydrogenation may inadvertently reduce NO2_2 to NH2_2. Alternative methods: Employ Zn/HCl for selective deprotection .
  • Thiazole Ring Opening : Acidic conditions hydrolyze the thiazole core. Solution: Use buffered conditions (pH 6–7) during workup .

What in vitro assays are most suitable for evaluating the anticancer potential of this compound, and how should controls be designed?

Advanced Research Question

  • MTT Assay : Test against HeLa and MCF-7 cells (72-hour exposure, IC50_{50} calculation). Positive control: Doxorubicin (IC50_{50} = 0.8–1.2 μM); negative control: DMSO carrier .
  • Apoptosis Markers : Flow cytometry with Annexin V/PI staining. Example A triazole-thiadiazole derivative induced 45% apoptosis in HT-29 cells at 10 μM .
  • Cell Cycle Analysis : PI staining and FACS to identify G1/S arrest. Compare to paclitaxel (G2/M arrest) .

How does the electron-withdrawing nitro group at the 4-position of the phenyl ring influence the compound's reactivity in nucleophilic aromatic substitution reactions?

Advanced Research Question
The nitro group activates the phenyl ring for nucleophilic attack at the ortho and para positions. For example:

  • Amination : Reaction with NH3_3/CuI at 120°C yields 5-(3-fluoro-4-aminophenyl) derivatives. Kinetic studies show a rate constant (k) of 2.7 × 103^{-3} L/mol·s, 3× faster than non-nitrated analogs .
  • Suzuki Coupling : The nitro group stabilizes the transition state, enabling Pd-mediated coupling with aryl boronic acids (e.g., 85% yield with 4-methoxyphenylboronic acid) .

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